

Chemical Context and Available Data

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Compound Focus: Potassium salicylate

CAS No.: 578-36-9

Cat. No.: S655097

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Potassium salicylate is the potassium salt of salicylic acid. The key structural change from salicylic acid is the deprotonation of the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻K⁺). This significantly affects the NMR spectrum, most notably by **removing the characteristic signal of the carboxylic acid proton** [1].

The table below summarizes the expected (¹H) NMR chemical shifts for **potassium salicylate**, inferred from data on salicylic acid and the known electronic effects of salt formation [1] [2].

Table 1: Expected (¹H) NMR Chemical Shifts for Potassium Salicylate

Proton Position	Description & Chemical Environment	Expected δ (ppm)	Notes and Multiplicity
H-3 & H-5	Aromatic protons, <i>meta</i> to both substituents	~6.8 - 7.1	Complex multiplet patterns due to coupling.
H-4	Aromatic proton, <i>para</i> to hydroxyl, <i>ortho</i> to carboxylate	~7.3 - 7.5	Complex multiplet patterns due to coupling.
H-6	Aromatic proton, <i>ortho</i> to both hydroxyl and carboxylate	~7.8 - 8.0	Most deshielded aromatic proton due to proximity to both electron-withdrawing groups.

Proton Position	Description & Chemical Environment	Expected δ (ppm)	Notes and Multiplicity
OH	Phenolic Hydroxyl	~9.0 - 11.0 or broader	Chemical shift is highly concentration and solvent dependent.

Experimental Protocol for NMR Analysis

Based on the methodologies described in the search results for similar compounds, here is a proposed experimental protocol for acquiring the (^1H) NMR spectrum of **potassium salicylate**.

Table 2: Detailed Experimental Methodology

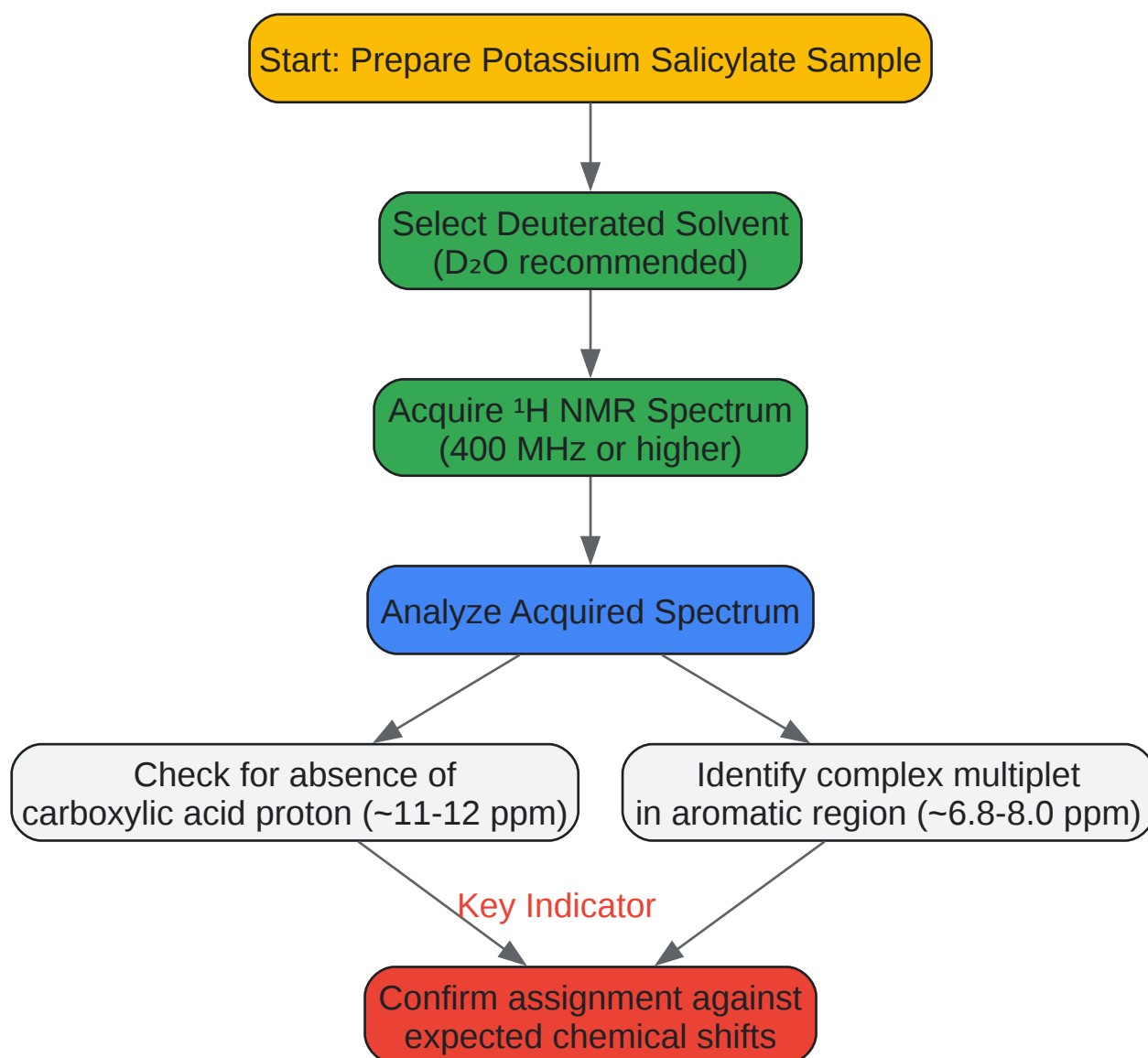
Parameter	Specification	Rationale & Notes
Sample Preparation	Dissolve 10-20 mg of potassium salicylate in 0.6 mL of Deuterium Oxide (D_2O).	D_2O is suitable for water-soluble ionic compounds. The exchangeable phenolic proton may not be observed.
NMR Spectrometer	400 MHz or higher (e.g., Varian VNMR-S 400 MHz [3]).	Higher field strength provides better resolution and first-order spectra.
Temperature	25-30 °C (ambient probe temperature).	-
Acquisition Parameters	Standard quantitative parameters: Pulse width ~30°, acquisition time ~4 seconds, relaxation delay ~5-10 seconds.	A relaxation delay of at least 5 times the longitudinal relaxation time (T_1) of the slowest-relaxing nucleus ensures accurate integration.
Referencing	Reference chemical shift to internal standard Sodium 3-(trimethylsilyl)propionate-2,2,3,3- d_4 (TSP) at 0.00 ppm.	In D_2O , the residual HDO signal appears at ~4.79 ppm, but an internal standard like TSP is more accurate.

Interpretation Guide and Key Insights

- **The Missing Carboxylic Acid Proton:** The most definitive difference from salicylic acid spectra is the **absence of the broad singlet between 11-12 ppm** [1]. This is a key identifier for the salt.
- **Aromatic Region Complexity:** The four aromatic protons will appear as a complex set of multiplets in the range of 6.8 - 8.0 ppm. Their shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group [1].
- **Solvent and Exchangeable Protons:** If a different deuterated solvent (like DMSO-d6) is used, the phenolic **-OH** proton may be observed as a broad singlet. Its chemical shift can vary significantly.

Experimental Workflow for Characterization

For clarity, the following diagram outlines the logical workflow for the NMR characterization of **potassium salicylate** as described in this guide.



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A Path Forward for Your Research

Since a published reference spectrum for **potassium salicylate** is not readily available, here are practical steps you can take:

- **The Gold Standard:** The most reliable approach is to **record the NMR spectrum of an authentic, purified sample of potassium salicylate** yourself, following the protocol above.
- **Consult Specialized Databases:** Commercial NMR spectral databases (like those from Sigma-Aldrich or the SDBS) may contain this spectrum. Access typically requires an institutional

subscription.

- **Predict computationally:** Use NMR prediction software (e.g., MNova, ACD/Labs) to generate a theoretical spectrum based on the molecular structure.

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References

1. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]
2. Salicylic acid(69-72-7) 1H NMR spectrum [chemicalbook.com]
3. Unraveling the Potential of Vitamin B3-Derived Salts with a ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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